

Structural Validation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of **2-(trifluoromethyl)pyrimidine-5-carboxylic acid**, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide establishes a framework for its structural validation by comparing its expected analytical data with that of a close structural analog, pyrimidine-5-carboxylic acid. Furthermore, we present predicted data for the ethyl ester of the title compound to offer additional comparative insights. Detailed experimental protocols for the primary analytical techniques are also provided to assist researchers in their laboratory work.

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Accurate structural validation is paramount to ensure the identity and purity of this compound in any research and development setting. This guide outlines the standard analytical methods used for such validation and provides a comparative analysis to aid in the interpretation of experimental results.

Comparative Analysis of Spectroscopic and Physical Data

For a robust structural validation, a combination of spectroscopic and physical data is essential. Below is a comparison of the expected data for **2-(trifluoromethyl)pyrimidine-5-carboxylic acid** with the available data for pyrimidine-5-carboxylic acid and predicted data for ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Table 1: Comparison of Physical and Spectroscopic Data

Property	2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (Comparator)	Pyrimidine-5-carboxylic acid (Comparator)	Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Predicted/Vendor Data)
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	C ₅ H ₄ N ₂ O ₂	C ₈ H ₇ F ₃ N ₂ O ₂
Molecular Weight	192.10 g/mol [1][2]	124.10 g/mol	220.15 g/mol
Melting Point	170-175 °C[1]	Not available	Not available
¹ H NMR (ppm)	Expected: ~9.3 (s, 2H, pyrimidine), >10 (br s, 1H, COOH)	~9.4 (s, 1H), ~9.2 (s, 2H)	Expected: ~9.3 (s, 2H, pyrimidine), ~4.4 (q, 2H, CH ₂), ~1.4 (t, 3H, CH ₃)
¹³ C NMR (ppm)	Expected: ~165 (COOH), ~160 (C2-CF ₃), ~159 (pyrimidine CH), ~120 (q, CF ₃), ~125 (pyrimidine C5)	Not available	Predicted: 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[3]
FT-IR (cm ⁻¹)	Expected: ~3000 (br, O-H), ~1720 (C=O), ~1300-1100 (C-F)	Not available	Not available
Mass Spec (m/z)	Expected: 192 [M] ⁺ or 191 [M-H] ⁻	124 [M] ⁺	Expected: 220 [M] ⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structural validation of **2-(trifluoromethyl)pyrimidine-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

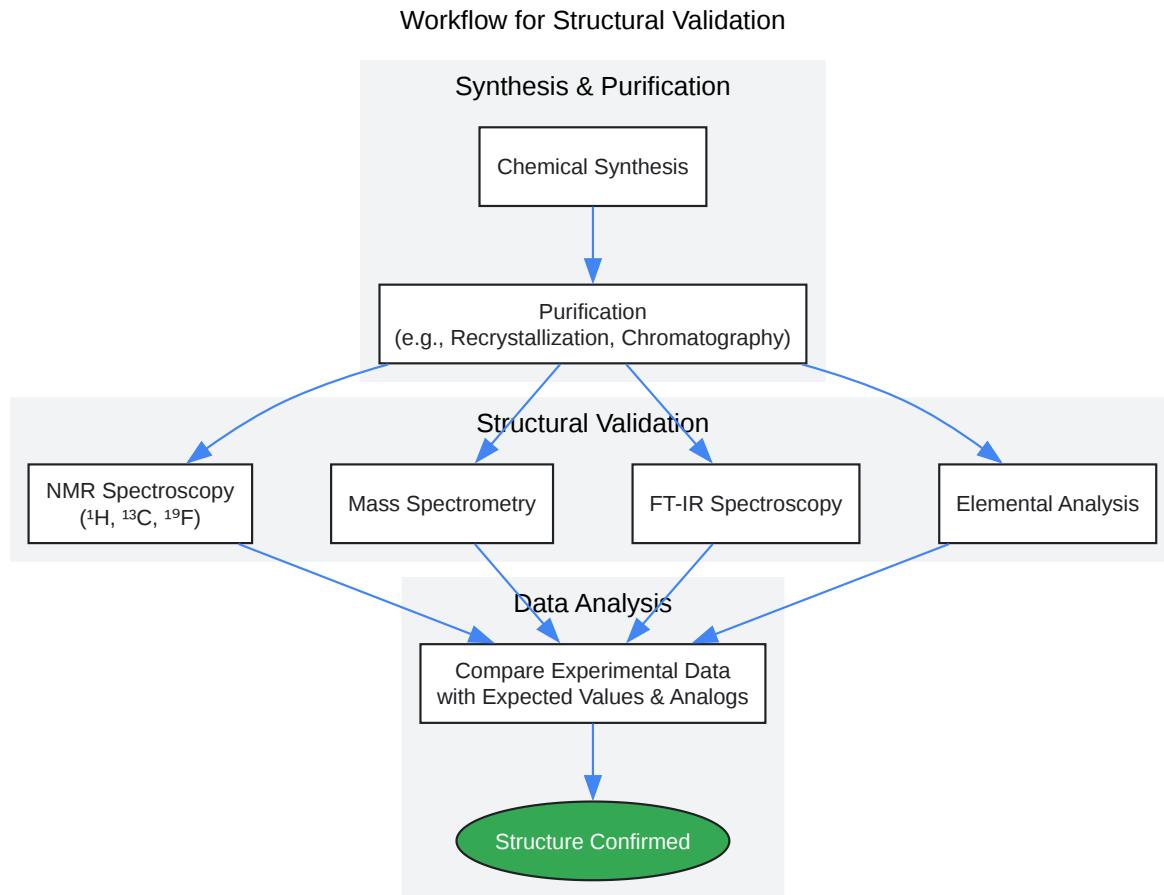
- Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of ~1-10 $\mu\text{g/mL}$ in the mobile phase.

Acquisition Parameters (ESI):

- Ionization Mode: Positive or negative.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized chemical compound like **2-(trifluoromethyl)pyrimidine-5-carboxylic acid**.



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Caption: A flowchart outlining the key steps in the synthesis, purification, and structural validation of a chemical compound.

Conclusion

The structural validation of **2-(trifluoromethyl)pyrimidine-5-carboxylic acid** relies on a multi-technique analytical approach. While published experimental data is currently scarce, this guide provides a robust framework for researchers to confirm the structure of their synthesized

material. By comparing the acquired experimental data with the expected values and the data from the non-fluorinated analog, pyrimidine-5-carboxylic acid, a high degree of confidence in the compound's identity can be achieved. The provided experimental protocols serve as a practical resource for obtaining high-quality analytical data.

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